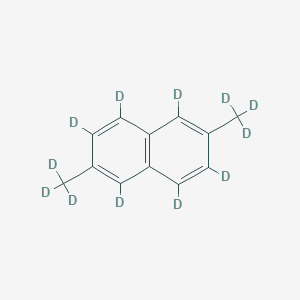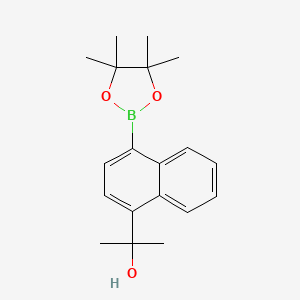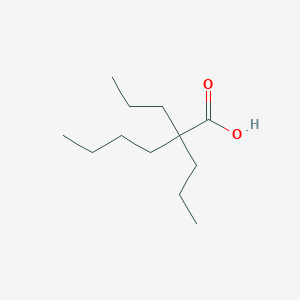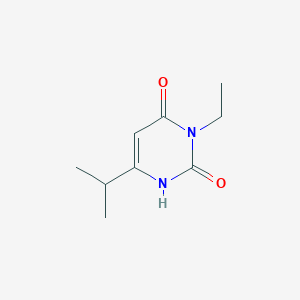
3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
概要
説明
This would typically include the IUPAC name, common names, and structural formula of the compound .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
The compound 3-Ethyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, belonging to the dihydropyrimidine-2,4(1H,3H)-dione derivatives class, has been synthesized and characterized as part of a study on novel compounds with potential cytotoxic properties. The research involved a multi-step synthesis process starting from a methyl 3-amino-3-(2-chlorophenyl)propanoate precursor, leading to the formation of dihydropyrimidine-2,4(1H,3H)-dione derivatives through acid-amine coupling, de-Boc, and cyclization reactions. The structural identification of the synthesized compounds was confirmed using spectroscopic (1H, 13C NMR, and Mass) and analytical techniques, showcasing the method's ability to yield these compounds with modest to high efficiency (Udayakumar, Gowsika, & Pandurangan, 2017).
Crystal Structure Analysis
Another study focused on the crystal structure analysis of a closely related tetrahydropyrimidine-2,4-dione derivative, providing insights into the molecular and crystallographic characteristics of these compounds. The analysis revealed nearly planar pyrimidine rings and specific hydrogen bonding patterns that contribute to the stability of the crystal structure, indicating the intricate molecular interactions that define the structural integrity of these derivatives (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Transformations
Further investigations into the chemical reactivity of pyrimidine-2,4-dione derivatives have led to the discovery of novel synthetic routes and transformations. For example, the cyclization of carbonyl-4-R-thiosemicarbazides in a basic medium produced 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones, showcasing the versatility of these compounds in undergoing chemical modifications to yield structurally diverse derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-ethyl-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-11-8(12)5-7(6(2)3)10-9(11)13/h5-6H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRMBSBXTNOTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



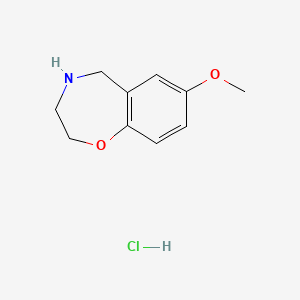
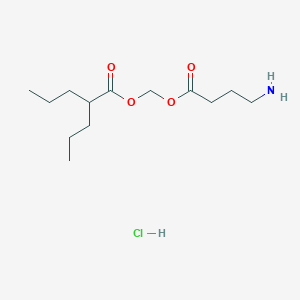
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
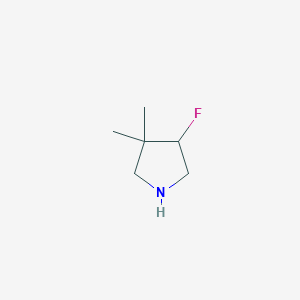
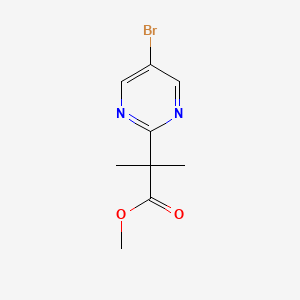
![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
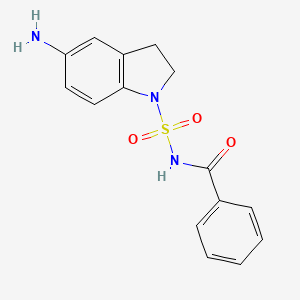

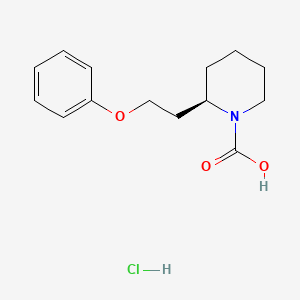
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
